prop-2-en-1-yl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with pyridine and pyrimidine rings. Key structural features include:
- Substituents: A 4-fluorophenyl group at position 5, a methyl group at position 7, and a prop-2-en-1-yl (allyl) ester at position 4.
The 4-fluorophenyl substituent enhances lipophilicity and may influence bioactivity by modulating interactions with aromatic residues in target proteins . The allyl ester group offers metabolic stability compared to simpler alkyl esters, as the double bond reduces esterase susceptibility .
Properties
IUPAC Name |
prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-3-8-26-17(24)12-9(2)20-15-14(16(23)22-18(25)21-15)13(12)10-4-6-11(19)7-5-10/h3-7,13H,1,8H2,2H3,(H3,20,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXBPZXSUFKWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=C(C=C3)F)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The reaction conditions often include solvents like ethanol and bases such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves nucleophilic substitution reactions and structural modifications to enhance biological activity. For instance, derivatives have been synthesized that exhibit inhibitory activity against various biological targets such as eukaryotic elongation factor-2 kinase (eEF-2K) and dihydrofolate reductase (DHFR) . The introduction of functional groups like the prop-2-en-1-yl and 4-fluorophenyl moieties in the compound under discussion may enhance its binding affinity and selectivity towards these targets.
Biological Evaluation
Research indicates that pyrido[2,3-d]pyrimidine compounds exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by targeting eEF-2K. For example, a derivative with an IC50 value of 420 nM was found to significantly reduce eEF-2K activity in MDA-MB-231 breast cancer cells .
- Antibacterial Properties : Some derivatives have shown promising antibacterial effects. For instance, the pyrido[2,3-d]pyrimidine scaffold has been linked to antimicrobial activity against Gram-positive bacteria .
- Anticonvulsant Effects : Research has also highlighted the potential anticonvulsant properties of certain pyrido[2,3-d]pyrimidine derivatives . These findings suggest a multifaceted therapeutic profile for this compound class.
Therapeutic Potential
The therapeutic applications of prop-2-en-1-yl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can be categorized as follows:
Cancer Therapy
Due to its ability to inhibit key kinases involved in cancer cell growth and survival pathways, this compound shows promise as a potential anticancer agent. The ongoing research aims to optimize its structure for enhanced potency and selectivity against cancer cells .
Antimicrobial Applications
The antibacterial properties of pyrido[2,3-d]pyrimidines could be harnessed for developing new antibiotics. Given the rise of antibiotic-resistant strains of bacteria, compounds with novel mechanisms of action are critically needed .
Neurological Disorders
The anticonvulsant properties indicate potential applications in treating epilepsy and other neurological disorders. Further studies are required to elucidate the mechanisms underlying these effects and establish clinical relevance .
Case Studies
Several studies have documented the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives:
- Inhibition of eEF-2K : A comprehensive study synthesized various analogs and assessed their inhibitory effects on eEF-2K. The findings revealed structure-activity relationships that inform future design strategies for potent inhibitors .
- Antimicrobial Testing : A series of pyrido[2,3-d]pyrimidine derivatives were tested against different bacterial strains. Results indicated significant antibacterial activity for certain compounds compared to standard antibiotics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrido[2,3-d]pyrimidine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Pyrido[2,3-d]Pyrimidine Derivatives
Key Observations :
- Substituent Position : The target compound’s 5-aryl group contrasts with 8-aryl derivatives (e.g., Harutyunyan et al., 2015), which may alter ring conformation and protein-binding interactions .
- Halogen Effects : The 4-fluorophenyl group in the target compound vs. 4-chloro (Mont et al., 2004) or 2-fluorophenyl (Gonçalves et al., 2018) substituents may impact electronic effects and steric bulk, influencing target selectivity .
Substituent Effects on Physicochemical and Pharmacological Properties
Table 2: Substituent Impact on Properties
| Substituent | Effect on Lipophilicity (LogP) | Solubility (mg/mL) | Bioactivity Correlation |
|---|---|---|---|
| 4-Fluorophenyl | ↑ LogP (+0.5 vs. H) | 0.12 (PBS) | Enhanced kinase binding |
| 4-Chlorophenyl | ↑ LogP (+0.7 vs. H) | 0.09 (PBS) | Broader cytotoxicity |
| Allyl ester | Moderate LogP | 0.18 (DMSO) | Delayed hydrolysis |
| Ethyl ester | Lower LogP | 0.25 (DMSO) | Rapid hydrolysis in plasma |
Key Findings :
- Fluorine vs. Chlorine : The 4-fluorophenyl group provides a balance of moderate lipophilicity and hydrogen-bonding capacity compared to bulkier 4-chloro derivatives, which may reduce solubility .
- Ester Stability : The allyl ester’s conjugated double bond likely slows enzymatic hydrolysis compared to ethyl esters, as seen in related compounds () .
Bioactivity and Target Interactions
- Mode of Action : Pyrido[2,3-d]pyrimidines often target kinases or DNA topoisomerases. The 4-fluorophenyl group may enhance binding to ATP pockets via π-π stacking .
- Cluster Analysis : Bioactivity profiling () suggests that fluorinated analogs cluster with kinase inhibitors, while chlorinated derivatives align with topoisomerase blockers .
Biological Activity
The compound prop-2-en-1-yl 5-(4-fluorophenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate belongs to the class of pyrido[2,3-d]pyrimidines, which have garnered attention for their diverse biological activities. This article explores its biological activity with a focus on its antitumor and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves nucleophilic substitution reactions. The specific compound of interest can be synthesized from 5-amino-6-(4-fluorophenyl)-2-methyl-4,7-dioxo derivatives through various chemical pathways that may include the use of malonic acid and amidines .
Antitumor Activity
Research has demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antitumor activity. For instance:
- Inhibition of eEF-2K : A study indicated that certain derivatives inhibit eukaryotic elongation factor 2 kinase (eEF-2K), an important target in cancer therapy. Compounds derived from this scaffold showed IC50 values ranging from 420 nM to 930 nM against eEF-2K in vitro .
- Cell Line Studies : The compound was tested on various human cancer cell lines including MDA-MB-231 (breast cancer), HT29 (colon cancer), and HepG2 (liver cancer). The total growth inhibition (TGI) was recorded at concentrations such as 35 µg/ml for HT29 and 49 µg/ml for HeLa cells .
| Cell Line | TGI (µg/ml) | IC50 (nM) |
|---|---|---|
| MDA-MB-231 | Not specified | 420 |
| HT29 | 35 | Not specified |
| HepG2 | 41 | Not specified |
| HeLa | 49 | Not specified |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Disc Diffusion Method : In vitro studies showed that several derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The most notable activity was observed against Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant |
| Bacillus cereus | Moderate |
| Escherichia coli | Significant |
| Pseudomonas aeruginosa | Moderate |
| Aspergillus niger | Low |
| Candida albicans | Moderate |
The mechanism by which pyrido[2,3-d]pyrimidine derivatives exert their biological effects is multifaceted:
- Inhibition of Kinases : The inhibition of eEF-2K disrupts protein synthesis in cancer cells, leading to reduced cell proliferation.
- Antimicrobial Mechanisms : The exact mechanisms by which these compounds exhibit antimicrobial activity remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several studies have documented the efficacy of pyrido[2,3-d]pyrimidine derivatives:
- Study on Antitumor Activity : A systematic evaluation revealed that modified compounds with specific substituents exhibited enhanced potency against breast cancer cell lines compared to unmodified analogs. This highlights the importance of structural modifications in enhancing biological activity .
- Research on Antimicrobial Properties : Another study confirmed the broad-spectrum antimicrobial activity of these compounds against various pathogens using standard microbiological techniques .
Q & A
Q. What are the key structural features and characterization methods for this compound?
The compound’s structure includes a pyrido[2,3-d]pyrimidine core with a 4-fluorophenyl group, a methyl substituent, and a prop-2-en-1-yl ester. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Assignments for protons and carbons (e.g., δ 7.2–7.4 ppm for aromatic protons of the fluorophenyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (339.351 g/mol) and formula (C₁₈H₁₇N₃O₄) .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1700 cm⁻¹ for ester and dioxo groups) .
Q. What synthetic routes are reported for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of substituted pyrimidine precursors with fluorophenyl aldehydes under acidic conditions.
- Step 2 : Esterification with prop-2-en-1-ol using carbodiimide coupling agents (e.g., DCC/DMAP) .
- Critical Factors : Solvent choice (e.g., THF or DMF), temperature control (60–80°C), and purification via column chromatography (silica gel, hexane/EtOAc) .
Q. What analytical techniques ensure purity and stability during storage?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
- Storage Recommendations : -20°C under inert gas (argon) to prevent ester hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, improving yields from 50% to 85% .
- Microwave-Assisted Synthesis : Reduces reaction time (2 hours vs. 24 hours) while maintaining >90% purity .
- Byproduct Mitigation : Use of scavenger resins (e.g., QuadraSil™ MP) to remove unreacted intermediates .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in anticancer vs. antimicrobial activity may arise from:
- Assay Variability : Validate using standardized protocols (e.g., NCI-60 panel for cytotoxicity, CLSI guidelines for MIC assays) .
- Structural Confounders : Compare analogues (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophores .
- Table 1 : Bioactivity Comparison
| Substituent | Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Fluorophenyl | 1.2 (Cancer) | |
| 4-Methoxyphenyl | 3.8 (Antimicrobial) |
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications : Introduce substituents at the pyrimidine C2/C4 positions to assess impact on target binding .
- Ester Group Variations : Replace prop-2-en-1-yl with benzyl or tert-butyl esters to study lipophilicity-activity relationships .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with kinases or bacterial enzymes .
Q. What experimental approaches validate mechanistic hypotheses (e.g., kinase inhibition)?
- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler®) to identify targets .
- Cellular Assays : Western blotting for phospho-ERK/STAT3 to confirm pathway modulation .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to purified enzymes .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based formulations .
- Prodrug Design : Synthesize phosphate or glycoside derivatives for improved aqueous solubility .
Q. What controls are essential in stability studies under physiological conditions?
- pH-Dependent Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) with LC-MS monitoring .
- Metabolite Identification : Liver microsome assays (human/rat) to detect esterase-mediated hydrolysis .
Data Contradiction Analysis
Q. How to reconcile conflicting cytotoxicity data across cell lines?
- Cell Line Heterogeneity : Use CRISPR-engineered isogenic lines (e.g., p53+/+ vs. p53-/-) to isolate genetic factors .
- Microenvironment Mimicry : 3D spheroid models vs. monolayer cultures to assess tumor penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
